molecular formula C14H12N6OS B14331283 (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- CAS No. 101302-78-7

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)-

Cat. No.: B14331283
CAS No.: 101302-78-7
M. Wt: 312.35 g/mol
InChI Key: DUASACDTQYHRFN-UHFFFAOYSA-N
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Description

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 6-(2-(2-methylphenyl)ethyl) group via nucleophilic or electrophilic substitution.

    Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired products.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, it could be explored for its potential as a drug candidate, targeting specific enzymes or receptors.

Industry

In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-phenylethyl)-
  • (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-methylphenyl)ethyl)-

Uniqueness

The uniqueness of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.

Properties

CAS No.

101302-78-7

Molecular Formula

C14H12N6OS

Molecular Weight

312.35 g/mol

IUPAC Name

11-[2-(2-methylphenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one

InChI

InChI=1S/C14H12N6OS/c1-8-4-2-3-5-9(8)6-7-10-18-20-13(21)11-12(17-19-16-11)15-14(20)22-10/h2-5H,6-7H2,1H3,(H,16,17,19)

InChI Key

DUASACDTQYHRFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=NN3C(=O)C4=NNN=C4N=C3S2

Origin of Product

United States

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